molecular formula C16H12N2O2S B1350066 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid CAS No. 303150-09-6

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid

Cat. No. B1350066
M. Wt: 296.3 g/mol
InChI Key: REFLUNVZMMDQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid (ATBC) is a synthetic compound belonging to the family of benzene carboxylic acids. It is a white, crystalline solid with a molecular weight of 230.3 g/mol and a melting point of 132-134°C. ATBC is used in organic synthesis and in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : This compound is utilized in the synthesis of various heterocyclic compounds. For instance, Cremonesi et al. (2004) reported the synthesis of imidazo[5,1-b]thiazoles and spiro-β-lactams using mesoionic compounds or ketenes derived from N-acyl-thiazolidine-2-carboxylic acids, which are structurally related to 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid (Cremonesi, Croce, & Rosa, 2004).

  • Potential Antibacterial and Antifungal Agents : Narayana et al. (2006) synthesized new derivatives of this compound and found them to possess promising antibacterial and antifungal activities against various microorganisms (Narayana, Ashalatha, Raj, & Kumari, 2006).

  • Antimicrobial Studies : Patel and Agravat (2009) synthesized pyridine derivatives using 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, showing considerable antibacterial activity (Patel & Agravat, 2009).

  • Synthesis of Azo Pigments and Intermediates : Law et al. (1993) discussed the synthesis of anilide couplers from 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid, which is related to the structure of 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid. These anilides are used in synthesizing photoreceptor-grade azo pigments (Law, Tarnawskyj, & Bailey, 1993).

  • Anticancer Agents : Nofal et al. (2014) reported the synthesis of benzimidazole–thiazole derivatives from compounds structurally similar to 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid, showing promising anticancer activity against various cancer cell lines (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).

properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-15(20)13-9-5-4-8-12(13)14-10-21-16(18-14)17-11-6-2-1-3-7-11/h1-10H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFLUNVZMMDQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377605
Record name 2-(2-anilino-1,3-thiazol-4-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid

CAS RN

303150-09-6
Record name 2-(2-anilino-1,3-thiazol-4-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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